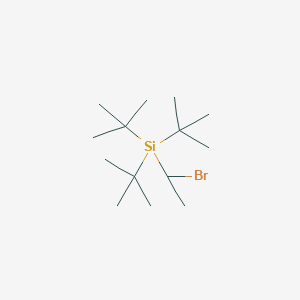
(1-Bromoethyl)(tri-tert-butyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Bromoethyl)(tri-tert-butyl)silane is an organosilicon compound characterized by the presence of a bromoethyl group attached to a silicon atom, which is further bonded to three tert-butyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromoethyl)(tri-tert-butyl)silane typically involves the reaction of tri-tert-butylsilane with a bromoethylating agent under controlled conditions. One common method includes the use of bromoethane in the presence of a catalyst to facilitate the substitution reaction. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient conversion rates and minimize by-products.
化学反応の分析
Types of Reactions: (1-Bromoethyl)(tri-tert-butyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, leading to the formation of different organosilicon compounds.
Reduction Reactions: The compound can be reduced to form silanes with different functional groups.
Oxidation Reactions: Oxidation of the bromoethyl group can lead to the formation of silanols or other oxygen-containing derivatives.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed under controlled conditions.
Major Products:
- Substitution reactions yield various organosilicon compounds depending on the nucleophile used.
- Reduction reactions produce silanes with different functional groups.
- Oxidation reactions result in silanols or other oxygenated derivatives.
科学的研究の応用
(1-Bromoethyl)(tri-tert-butyl)silane has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique reactivity and stability.
作用機序
The mechanism of action of (1-Bromoethyl)(tri-tert-butyl)silane involves the interaction of the bromoethyl group with various molecular targets. The silicon atom, bonded to three tert-butyl groups, provides steric hindrance, influencing the reactivity and selectivity of the compound. The bromoethyl group can undergo nucleophilic substitution, reduction, or oxidation, leading to the formation of different products. The pathways involved depend on the specific reaction conditions and reagents used.
類似化合物との比較
(2-Bromoethoxy)-tert-butyldimethylsilane: Similar in structure but with different substituents on the silicon atom.
Triethylsilane: Contains ethyl groups instead of tert-butyl groups, leading to different reactivity and applications.
Tris(trimethylsilyl)silane: Known for its use in radical-based reactions and as a reducing agent.
Uniqueness: (1-Bromoethyl)(tri-tert-butyl)silane is unique due to the combination of the bromoethyl group and the sterically hindered tri-tert-butylsilane moiety. This combination imparts distinct reactivity and selectivity, making it valuable in specific synthetic applications and research areas.
特性
CAS番号 |
89200-86-2 |
|---|---|
分子式 |
C14H31BrSi |
分子量 |
307.38 g/mol |
IUPAC名 |
1-bromoethyl(tritert-butyl)silane |
InChI |
InChI=1S/C14H31BrSi/c1-11(15)16(12(2,3)4,13(5,6)7)14(8,9)10/h11H,1-10H3 |
InChIキー |
LIQRZOGHDZMJQN-UHFFFAOYSA-N |
正規SMILES |
CC([Si](C(C)(C)C)(C(C)(C)C)C(C)(C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



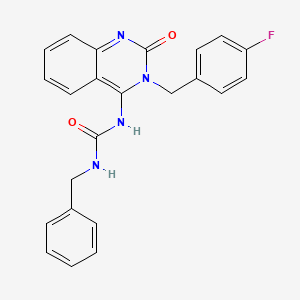
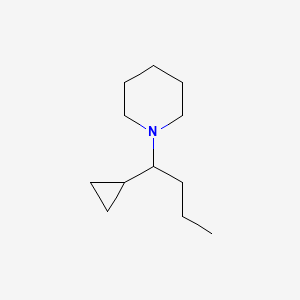
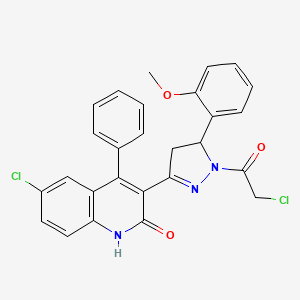
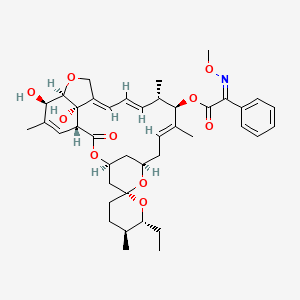
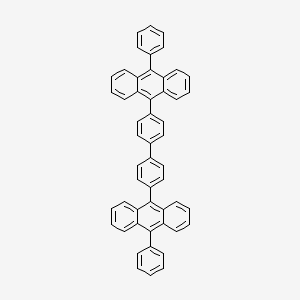
![N-(2-ethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14126250.png)

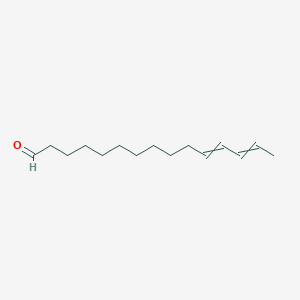
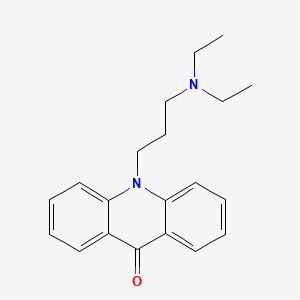

![methyl 2-[(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]propyl]sulfanylacetate](/img/structure/B14126272.png)
![(4aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride](/img/structure/B14126273.png)

